molecular formula C14H20 B13361279 1-(tert-Butyl)-4-(2-methylprop-1-en-1-yl)benzene

1-(tert-Butyl)-4-(2-methylprop-1-en-1-yl)benzene

Cat. No.: B13361279
M. Wt: 188.31 g/mol
InChI Key: AEUHOOJAUDGOPW-UHFFFAOYSA-N
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Description

1-(tert-Butyl)-4-(2-methylprop-1-en-1-yl)benzene is an organic compound with a complex structure that includes a benzene ring substituted with a tert-butyl group and a 2-methylprop-1-en-1-yl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butyl)-4-(2-methylprop-1-en-1-yl)benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butyl)-4-(2-methylprop-1-en-1-yl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bond.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring is substituted with other functional groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated benzene derivatives, nitrobenzene derivatives.

Scientific Research Applications

1-(tert-Butyl)-4-(2-methylprop-1-en-1-yl)benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)-4-(2-methylprop-1-en-1-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, leading to changes in the activity of the target molecules. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-(tert-Butyl)-4-methylbenzene: Similar structure but lacks the 2-methylprop-1-en-1-yl group.

    1-(tert-Butyl)-4-ethylbenzene: Contains an ethyl group instead of the 2-methylprop-1-en-1-yl group.

    1-(tert-Butyl)-4-isopropylbenzene: Features an isopropyl group in place of the 2-methylprop-1-en-1-yl group.

Uniqueness

1-(tert-Butyl)-4-(2-methylprop-1-en-1-yl)benzene is unique due to the presence of both a tert-butyl group and a 2-methylprop-1-en-1-yl group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H20

Molecular Weight

188.31 g/mol

IUPAC Name

1-tert-butyl-4-(2-methylprop-1-enyl)benzene

InChI

InChI=1S/C14H20/c1-11(2)10-12-6-8-13(9-7-12)14(3,4)5/h6-10H,1-5H3

InChI Key

AEUHOOJAUDGOPW-UHFFFAOYSA-N

Canonical SMILES

CC(=CC1=CC=C(C=C1)C(C)(C)C)C

Origin of Product

United States

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